molecular formula C9H9I B3053783 1-Iodo-4-(1-propen-2-yl)benzene CAS No. 561023-21-0

1-Iodo-4-(1-propen-2-yl)benzene

Cat. No.: B3053783
CAS No.: 561023-21-0
M. Wt: 244.07
InChI Key: KZKGSBZPFXJFTR-UHFFFAOYSA-N
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Description

1-Iodo-4-(1-propen-2-yl)benzene, also known as 1-iodo-4-isopropenylbenzene, is an organic compound with the molecular formula C9H9I. It is a derivative of benzene, where an iodine atom is substituted at the para position relative to a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-(1-propen-2-yl)benzene can be synthesized through several methods. One common approach involves the iodination of 4-(1-propen-2-yl)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(1-propen-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The propenyl group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form 1-iodo-4-(1-propyl)benzene.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-4-(1-propen-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-4-(1-propen-2-yl)benzene involves its interaction with molecular targets through its iodine and propenyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atom and the electron-donating properties of the propenyl group .

Comparison with Similar Compounds

    1-Iodo-4-(1-propyl)benzene: Similar structure but with a saturated propyl group instead of a propenyl group.

    4-Iodo-1-(1-propen-2-yl)benzene: Positional isomer with the iodine and propenyl groups in different positions.

    1-Bromo-4-(1-propen-2-yl)benzene: Similar structure with bromine instead of iodine.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

1-iodo-4-prop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKGSBZPFXJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678999
Record name 1-Iodo-4-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561023-21-0
Record name 1-Iodo-4-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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